molecular formula C7H11F3N2 B2813529 2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane CAS No. 1638763-96-8

2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane

Cat. No.: B2813529
CAS No.: 1638763-96-8
M. Wt: 180.174
InChI Key: RNIHHOALZRUBRZ-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[33]heptane is a unique chemical compound characterized by its spirocyclic structure and the presence of trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a spirocyclic amine with a trifluoroethylating agent. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction can be carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum can be used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a common reagent.

    Substitution: Sodium hydride in DMF can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The spirocyclic structure provides rigidity, which can influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,2,2-trifluoroethyl) ether
  • 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether
  • Tris(2,2,2-trifluoroethyl)phosphite

Uniqueness

2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane is unique due to its spirocyclic structure combined with the trifluoroethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not commonly found in other similar compounds .

Properties

IUPAC Name

2-(2,2,2-trifluoroethyl)-2,6-diazaspiro[3.3]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2/c8-7(9,10)5-12-3-6(4-12)1-11-2-6/h11H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIHHOALZRUBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CN(C2)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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